Product packaging for 2-Oxocyclopentanecarbonitrile(Cat. No.:CAS No. 138260-51-2)

2-Oxocyclopentanecarbonitrile

Cat. No.: B149592
CAS No.: 138260-51-2
M. Wt: 109.13 g/mol
InChI Key: IPMQSLPLJDKUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Chemical Compound's Significance in Organic Synthesis

2-Oxocyclopentanecarbonitrile, also known as 2-cyanocyclopentanone, is a key intermediate in organic synthesis. guidechem.comacs.org Its importance stems from the presence of two reactive functional groups: a ketone and a nitrile. This dual functionality allows for a variety of chemical transformations, making it a versatile precursor for a range of molecules. cymitquimica.com The cyclopentanone (B42830) ring itself is a common scaffold in many biologically active compounds.

The compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Its structure provides a platform for introducing a cyano group into different molecular architectures, which can significantly alter their chemical and biological properties. guidechem.com This has made it a useful tool in medicinal chemistry and drug discovery. guidechem.com

A significant area of its application is in the synthesis of chiral molecules. For instance, it is used as a starting material in chemoenzymatic processes to produce optically active cyclic β- and γ-amino alcohols, which are important chiral building blocks. acs.org Furthermore, it is a reactant in the synthesis of pyrazolo[1,5-a]quinazolin-5-ones, a class of heterocyclic compounds with potential biological activities. The ability to undergo reactions such as the Michael addition makes it useful in forming carbon-carbon bonds under various catalytic conditions, including organocatalysis. manchester.ac.uk

Table 1: Properties of this compound

Property Value Reference
IUPAC Name 2-oxocyclopentane-1-carbonitrile nih.gov
CAS Number 2941-29-9 sigmaaldrich.com
Molecular Formula C₆H₇NO nih.govsigmaaldrich.com
Molecular Weight 109.13 g/mol nih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key IPMQSLPLJDKUPI-UHFFFAOYSA-N sigmaaldrich.com

Historical Context and Evolution of Research on this compound

The foundational chemistry for synthesizing the core structure of this compound is rooted in classical organic reactions. The Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters, is a cornerstone for creating five-membered rings like the one found in this compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction, named after the German chemist Walter Dieckmann, has long been a reliable method for synthesizing cyclic ketones. wikipedia.org

The synthesis of related β-keto nitriles can also be achieved through the Thorpe-Ziegler reaction, which is the intramolecular cyclization of dinitriles. While specific early research milestones for this compound itself are not broadly documented in readily available historical reviews, its synthesis and use are extensions of these well-established cyclization methodologies.

Over time, research has evolved from establishing fundamental synthesis routes to exploring the compound's reactivity and applications. The initial focus would have been on understanding its basic chemical properties and transformations. As the field of organic synthesis advanced, so did the utilization of this compound as a versatile intermediate. The development of more sophisticated analytical and purification techniques has enabled chemists to explore more complex and stereoselective reactions involving this compound.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is characterized by its application in advanced and highly selective synthetic methodologies. A key area of contemporary research is its use in chemoenzymatic synthesis. acs.org For example, the stereoselective bioreduction of this compound using enzymes from yeasts like Saccharomyces montanus allows for the production of optically pure cis-hydroxy nitriles. acs.org These chiral intermediates are then transformed into valuable cyclic β- and γ-amino alcohols. acs.org This approach highlights the trend towards more sustainable and efficient "green chemistry" methods in synthesis. uniovi.es

Organocatalysis is another major focus of current research involving this compound. manchester.ac.ukmdpi.com This field, which uses small organic molecules as catalysts, has seen rapid growth since the turn of the millennium. mdpi.comprinceton.edu this compound has been used as a pro-nucleophile in organocatalytic oxidative coupling reactions to construct challenging α-arylated quaternary stereocentres. manchester.ac.uk These complex structures are of significant interest in medicinal chemistry.

Future research is expected to continue leveraging this compound in the development of novel synthetic strategies. There is potential for its use in cascade reactions, where multiple chemical transformations occur in a single pot, to build molecular complexity efficiently. The ongoing discovery and engineering of new enzymes could further expand its applications in biocatalysis. nih.gov As the demand for enantiomerically pure and complex molecules for drug discovery and materials science grows, the utility of versatile building blocks like this compound is set to increase. cymitquimica.comresearchgate.net Its role in the synthesis of novel therapeutic agents, such as modulators for targets like the Colony-Stimulating Factor 1 Receptor (CSF-1R), indicates its continuing importance in pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B149592 2-Oxocyclopentanecarbonitrile CAS No. 138260-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQSLPLJDKUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875655
Record name Cyclopentanecarbonitrile, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-29-9
Record name 2-Oxocyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbonitrile, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2941-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanecarbonitrile, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Oxocyclopentanecarbonitrile and Its Derivatives

Direct Synthesis Approaches

The direct formation of the 2-oxocyclopentanecarbonitrile scaffold is primarily accomplished through nucleophilic addition and condensation reactions.

Nucleophilic Addition of Cyanide to Cyclic Enones

A prominent method for synthesizing this compound is the Michael addition of a cyanide source to a cyclic enone, such as 2-cyclopentenone. rsc.orgrsc.org This reaction involves the 1,4-conjugate addition of a cyanide ion to the α,β-unsaturated ketone. The reaction is typically carried out using a cyanide salt, like potassium cyanide or sodium cyanide, in the presence of a proton source. rsc.orglookchem.com For instance, 3-cyanocyclopentanone can be prepared from the Michael addition of cyanide ions to 2-cyclopentenone, achieving a yield of 92%. rsc.orgrsc.org The pH of the reaction is often adjusted to around 4-5 to ensure the presence of both hydrogen cyanide and free cyanide ions, which is crucial for the reaction mechanism. chemguide.co.uk Alternative cyanide sources like trimethylsilyl (B98337) cyanide can also be employed. lookchem.comsci-hub.box

The general mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic β-carbon of the enone, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final this compound product. libretexts.org

Knoevenagel Condensations Involving Cyanoacetamides

The Knoevenagel condensation provides a versatile route to α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, which can be precursors or analogs of this compound. wikipedia.orgnih.govsigmaaldrich.com This reaction involves the condensation of an active hydrogen compound, such as a cyanoacetamide, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a weak base catalyst like piperidine. wikipedia.orgchemspider.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a C=C double bond. wikipedia.orgsigmaaldrich.com

Microwave-assisted Knoevenagel condensation has been shown to be an efficient method for the synthesis of various benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate derivatives. nih.govnih.gov For example, the reaction of aldehydes with cyanoacetamide under microwave irradiation can produce α,β-unsaturated 2-cyanoacetamide derivatives in good yields. nih.gov This method is considered a green chemistry approach due to its efficiency and often solvent-free conditions. bhu.ac.in

Organocatalytic Reactions for Cyano Group Introduction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of molecules, including the introduction of cyano groups. thieme-connect.de These reactions utilize small organic molecules as catalysts, offering a safe and versatile alternative to traditional metal-based catalysts. thieme-connect.de In the context of this compound synthesis, organocatalytic methods can be employed for the asymmetric conjugate addition of cyanide to enones. thieme-connect.de

For instance, cinchona alkaloid derivatives have been used as phase-transfer catalysts in the asymmetric Michael addition of cyanide (generated from acetone (B3395972) cyanohydrin) to α,β-unsaturated carbonyl compounds. thieme-connect.de This approach allows for the synthesis of chiral 3-cyanoketones with high enantioselectivity. rsc.org Proline-catalyzed reactions have also been effective in the formation of cyanohydrins from cyclic enones in high yields. ub.edu These organocatalytic methods are significant for producing enantiomerically enriched building blocks for the synthesis of complex molecules. thieme-connect.de

Synthesis of Functionalized this compound Derivatives

The core this compound structure can be further modified to introduce various functional groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Acetoxypentyl and Hydroxypentyl Derivatives

The synthesis of acetoxypentyl and hydroxypentyl derivatives of this compound has been reported. For example, 2-(5-acetoxypentyl)-3-oxo-cyclopentane-carbonitrile can be synthesized by the reaction of 2-(5-acetoxypentyl)-cyclopent-2-ene-1-one with potassium cyanide in methanol (B129727) and acetic acid. prepchem.com The resulting product is an oily residue that can be further purified by distillation. prepchem.com The corresponding hydroxypentyl derivative can be obtained through the hydrolysis of the acetate (B1210297) group. These functionalized derivatives serve as important intermediates in the synthesis of prostaglandins (B1171923) and other biologically active molecules.

Reactants Reagents Product Yield
2-(5-acetoxypentyl)-cyclopent-2-ene-1-onePotassium cyanide, Methanol, Acetic acid2-(5-acetoxypentyl)-3-oxo-cyclopentane-carbonitrileNot specified

Table 1: Synthesis of 2-(5-acetoxypentyl)-3-oxo-cyclopentane-carbonitrile prepchem.com

Arylation Reactions with Hypervalent Iodine Reagents

Hypervalent iodine reagents have been utilized for the direct α-arylation of carbonyl compounds, including derivatives of this compound. uab.catnih.gov These reagents, such as ArI(O₂CCF₃)₂, act as electrophilic aryl sources in metal-free C-H functionalization reactions. nih.govchemrxiv.org The reaction proceeds through the in-situ generation of a silyl (B83357) enol ether, which then undergoes a reductive iodonium-Claisen rearrangement. nih.gov

This methodology allows for the introduction of an aryl group at the α-position of the cyclopentanone (B42830) ring, with the valuable feature that the iodine atom on the aryl ring is retained for further synthetic transformations. uab.catnih.gov For example, the arylation of this compound can be achieved using a hypervalent iodine reagent to yield an α-aryl-2-oxocyclopentanecarbonitrile derivative. This reaction has been shown to be tolerant of a wide range of substituents on the aryl ring. nih.gov

Reactant Reagent Product Yield
This compoundPhenyliodine(bis-trifluoroacetate) (PIFA)1-Aryl-2-oxocyclopentanecarbonitrileModerate uab.cat

Table 2: Arylation of this compound using a Hypervalent Iodine Reagent

Formation of Cyanoenamino Esters from Amino Acids

Current research literature available through the performed searches does not detail a specific synthetic pathway for the formation of cyanoenamino esters directly from amino acids as a route to producing this compound. While methods exist for synthesizing amino acids and their esters from precursors like substituted cyanoacetic esters, a direct link to the titular compound's synthesis via this specific route is not prominently documented. rsc.orgnih.govnih.gov

Derivatization for Chiral Compound Synthesis

A significant area of research has been the synthesis of chiral 3-oxocycloalkanecarbonitriles, including derivatives of this compound, through the derivatization of precursor molecules. rsc.orgrsc.org A key strategy involves the use of chiral auxiliaries to separate enantiomers and create optically pure compounds. rsc.orgrsc.orgresearchgate.net

One successful method employs (1R,2R)-1,2-diphenylethane-1,2-diol as a chiral auxiliary. rsc.orgrsc.org The synthesis begins with a precursor, 3-cyanocyclopentanone, which is prepared via a Michael addition of cyanide to 2-cyclopentenone. rsc.orgrsc.org This precursor then undergoes acid-catalyzed ketalization with the chiral diol to form a mixture of diastereomeric ketals. rsc.orgrsc.org These diastereomers exhibit different solubilities, which allows for their separation through fractional crystallization. rsc.orgresearchgate.net

To improve the yield of the desired diastereomer, a technique known as Crystallization-Induced Diastereomer Transformation (CIDT) is utilized. rsc.orgresearchgate.net This process converts the less soluble diastereomer into the more soluble one in a solution, allowing for a higher yield of the target chiral compound. For instance, the (R)-diastereomer of the ketal can be obtained in high yield (95%) and with high diastereoselectivity (97% de) using this method. rsc.orgresearchgate.net

Following the separation and transformation, the chiral ketal can be further derivatized. For example, dehydration with trifluoroacetic anhydride (B1165640) and triethylamine (B128534) yields the corresponding nitrile. rsc.org Subsequent deprotection of the ketal group under acidic conditions affords the final chiral 3-oxocyclopentanecarbonitrile (B1259417) without epimerization. rsc.orgrsc.org This derivatization process is crucial for producing chiral building blocks for more complex molecules. uniovi.es

Table 1: Crystallization-Induced Diastereomer Transformation (CIDT) of Ketal 3a Data sourced from a study on chiral 3-oxocycloalkanecarbonitrile synthesis. rsc.orgresearchgate.net

EntryStarting Material (% de)t-BuOK (equiv.)Solvent (mL)Temp. (°C)Time (h)Final (R)-3 % deYield (%)
13a (2)0.50t-BuOH 0.20rt308087
23a (2)0.50t-BuOH 0.40rt969795

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to organic synthesis. acs.org These principles include maximizing atom economy, using safer solvents and reagents, and employing energy-efficient methods. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate reaction times and improve yields. beilstein-journals.orgsioc-journal.cn While this method has been successfully applied to the synthesis of various heterocyclic compounds and organic intermediates, mdpi.comrsc.org the specific application of microwave irradiation for the synthesis of this compound is not detailed in the reviewed literature.

Grinding Techniques

Grinding, a form of mechanochemistry, represents another green synthetic approach that often proceeds in the absence of a solvent, thereby reducing waste. Despite its utility in various organic transformations, the surveyed scientific literature does not provide specific examples of grinding techniques being employed for the synthesis of this compound.

Reactivity and Reaction Mechanisms of 2 Oxocyclopentanecarbonitrile

Nucleophilic Additions and Substitutions

The presence of both a nucleophilic center (the α-carbon, upon deprotonation) and an electrophilic center (the carbonyl carbon) allows 2-Oxocyclopentanecarbonitrile to participate in a variety of nucleophilic reactions.

The carbon atom situated between the carbonyl and nitrile groups (the α-carbon) is particularly acidic. In the presence of a base, this proton can be removed to form a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile and can attack electrophilic centers such as the carbon atoms of external carbonyl (C=O) and imino (C=N) groups.

The general mechanism for the addition to a carbonyl group, known as an aldol-type addition, begins with the formation of the enolate. This is followed by the nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy ketonitrile adduct.

Similarly, this nucleophile can add to the carbon of an imine or iminium ion. masterorganicchemistry.com The reaction with an imine proceeds via nucleophilic attack to form a nitrogen-anion intermediate, which is then protonated to yield a β-amino ketonitrile. masterorganicchemistry.comyoutube.com These reactions are fundamental in C-C bond formation, allowing for the construction of more complex molecular architectures.

Table 1: Examples of Nucleophilic Addition Reactions

ReactantElectrophileProduct Type
This compoundAldehyde (R-CHO)β-Hydroxy Ketonitrile
This compoundKetone (R-CO-R')β-Hydroxy Ketonitrile
This compoundImine (R-CH=NR')β-Amino Ketonitrile

As a compound with a highly acidic α-hydrogen, this compound is an excellent Michael donor. chemistrysteps.com The Michael reaction is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing olefin (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The mechanism involves the deprotonation of the this compound to form the enolate. This "soft" nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate. youtube.com This intermediate is then protonated, typically by the solvent or upon workup, to yield the final 1,4-addition product. masterorganicchemistry.com This reaction is highly valuable for forming 1,5-dicarbonyl compounds or their synthetic equivalents, which are key building blocks in organic synthesis. youtube.com

Table 2: Potential Michael Acceptors for Reaction with this compound

Class of Michael AcceptorExample
α,β-Unsaturated KetonesMethyl vinyl ketone
α,β-Unsaturated AldehydesAcrolein
α,β-Unsaturated EstersEthyl acrylate
α,β-Unsaturated NitrilesAcrylonitrile
Nitroalkenesβ-Nitrostyrene

Cyclization and Condensation Reactions

The dual functionality of this compound allows it to undergo sequential reactions, often in a single pot, to generate complex heterocyclic structures.

A notable example of the complex reactivity of this compound is its participation in cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.org

Research has shown that this compound reacts with 2-hydrazino-benzoic acid derivatives in what is described as a cascade condensation–intramolecular acylation process. lookchem.comresearchgate.net This sequence begins with the condensation of the hydrazine (B178648) moiety with the ketone of the cyclopentanone (B42830) ring. This is followed by an intramolecular cyclization involving the nitrile group to form a pyrazole (B372694) ring. The final step is an intramolecular acylation by the carboxylic acid (or ester) group onto the newly formed pyrazole amine, yielding a complex tetracyclic system in a single synthetic operation. lookchem.com

The reaction between this compound and substituted 2-hydrazino-benzoic acids or their esters provides a direct route to novel tetracyclic pyrazolo[1,5-a]quinazolin-5-ones. lookchem.comresearchgate.net When refluxed in ethanol, these reactants undergo the cascade process described above. The initial reaction forms a pyrazolamine intermediate, which then undergoes intramolecular acylation to furnish the final fused heterocyclic product. lookchem.com This one-step method is efficient for creating complex scaffolds that can be further functionalized for various applications. lookchem.comresearchgate.net

The reaction of this compound with arylhydrazines is a key method for constructing pyrazole-containing heterocycles. lookchem.com The formation of the pyrazole ring from a keto-cyanide and a hydrazine is a well-established transformation. lookchem.com In the specific case of using arylhydrazines that also contain a carboxylic acid or ester group at the ortho position (e.g., 2-hydrazino-benzoic acids), the reaction proceeds beyond simple pyrazole formation. lookchem.comresearchgate.net

The process starts with the nucleophilic attack of the hydrazine on the carbonyl group of the this compound, followed by dehydration to form a hydrazone. This intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carbon of the nitrile group. Tautomerization of the resulting cyclic imine leads to the formation of an aromatic 3-aminopyrazole (B16455) intermediate. If an acylating group is present on the arylhydrazine, as in 2-hydrazino-benzoic acid, the reaction cascade continues to the pyrazolo[1,5-a]quinazolin-5-one. lookchem.com

Table 3: Synthesis of Tetracyclic Pyrazolo[1,5-a]quinazoline Derivatives lookchem.com

Arylhydrazine Reactant (R group)Product Yield
H65%
5-F55%
5-Cl62%
5-Br58%
3,5-diCl52%
Data sourced from a study reacting this compound with various substituted methyl-2-hydrazino-benzoates. lookchem.com

Enolate Chemistry and Alkylation Strategies

The reactivity of this compound is significantly influenced by the presence of the α-hydrogen at the carbon atom situated between the ketone and nitrile functionalities. This hydrogen atom is particularly acidic due to the electron-withdrawing nature of both adjacent functional groups, which stabilize the resulting conjugate base, an enolate. The formation of this enolate is a critical step in the alkylation of this compound.

The alkylation of enolates typically proceeds via an S\textsubscript{N}2 reaction mechanism when an alkyl halide is introduced. aklectures.com For this compound, the enolate can act as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form a new carbon-carbon bond at the α-position. The success of this alkylation is contingent on the nature of the alkylating agent; primary and methyl halides are preferred, while tertiary halides are generally unsuitable as they tend to promote elimination reactions. nih.gov

The choice of base is crucial in controlling the regioselectivity of enolate formation, particularly in unsymmetrical ketones. While this compound is a symmetrical ketone, the principles of kinetic versus thermodynamic control are still relevant in more complex derivatives. Strong, sterically hindered bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and rapid deprotonation, thereby favoring the kinetically controlled product. masterorganicchemistry.com

It is important to note that the alkylation of the α-carbon can result in the formation of a new stereocenter. In the absence of a chiral auxiliary or a chiral catalyst, the reaction will typically yield a racemic mixture of the two possible enantiomers. aklectures.com

Table 1: General Parameters for Alkylation of β-Keto Nitriles

ParameterDescriptionPreferred Conditions for this compound Alkylation
Base A strong, non-nucleophilic base is required for complete enolate formation.Lithium diisopropylamide (LDA), Sodium hydride (NaH)
Alkylating Agent Should be reactive towards S\textsubscript{N}2 displacement.Methyl iodide, Ethyl bromide, Benzyl (B1604629) bromide
Solvent An aprotic solvent is necessary to prevent protonation of the enolate.Tetrahydrofuran (THF), Diethyl ether
Temperature Low temperatures are often used to control reactivity and side reactions.-78 °C to room temperature

Decarboxylation Pathways

While this compound itself does not possess a carboxyl group for direct decarboxylation, its derivatives, particularly those resulting from the hydrolysis of the nitrile group to a carboxylic acid, can undergo decarboxylation. The resulting β-keto acid is highly susceptible to the loss of carbon dioxide upon heating. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. masterorganicchemistry.com

The driving force for this decarboxylation is the formation of a stable carbon dioxide molecule and the subsequent formation of a ketone. youtube.com The mechanism involves a pericyclic reaction where six electrons move in a cyclic manner. libretexts.orgyoutube.com

A related reaction is the Krapcho decarboxylation, which can be applied to α-cyano esters and related compounds. This reaction typically involves heating the substrate in a polar aprotic solvent with a salt, such as lithium chloride or sodium cyanide. While not a direct decarboxylation of this compound, this pathway is relevant for its ester derivatives.

Enzymatic and Biocatalytic Transformations

The use of enzymes and biocatalysts offers a powerful and selective approach to the transformation of this compound, particularly for achieving high stereoselectivity. acs.org Biocatalytic reductions, in particular, have been explored to generate chiral building blocks from this prochiral starting material. tudelft.nl

The bioreduction of the ketone functionality in this compound can lead to the formation of chiral hydroxy nitriles. A variety of microorganisms, including fungi and yeasts, have been screened for their ability to catalyze this transformation with high stereoselectivity. acs.org

One notable example is the use of the yeast Saccharomyces montanus CBS 6772. When growing cells of this yeast are treated with this compound, the corresponding cis-hydroxy nitrile is produced with high enantiomeric excess (ee) and diastereomeric excess (de), as well as in high chemical yields. acs.org This stereochemical outcome is a result of the specific active site of the enzymes (oxidoreductases) within the microorganism, which control the facial selectivity of the hydride attack on the carbonyl group. tudelft.nl

Table 2: Bioreduction of this compound with Saccharomyces montanus acs.org

ProductStereochemistryEnantiomeric Excess (ee)Diastereomeric Excess (de)Chemical Yield
(1S,2S)-2-hydroxycyclopentanecarbonitrilecis>90%>90%High

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a standard kinetic resolution of a racemic mixture. wikipedia.org This technique is applicable to this compound due to the acidity of the α-hydrogen, which allows for in-situ racemization of the starting material under the reaction conditions. acs.org

In the context of the bioreduction of this compound, as one enantiomer is selectively reduced by the enzyme, the remaining enantiomer can epimerize to the reactive form. This continuous racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, highly enantiomerically enriched product. acs.orgwikipedia.org The enzymatic reduction of this compound by microorganisms like Saccharomyces montanus is an example of a dynamic kinetic resolution process, leading to the high yields and stereoselectivities observed. acs.org

Applications of 2 Oxocyclopentanecarbonitrile in Advanced Organic Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

2-Oxocyclopentanecarbonitrile has been established as a foundational component in the synthesis of a variety of compounds for the pharmaceutical and agrochemical sectors. guidechem.com Its utility stems from its capacity to act as a versatile scaffold, where both the keto and nitrile functionalities can be selectively manipulated to build more complex structures. The incorporation of this cyclopentanone (B42830) ring and cyano group can be pivotal in defining the pharmacological or biological properties of the final product. guidechem.com

The compound serves as a crucial starting material for producing optically active amino alcohols, which are themselves significant in medicinal chemistry. acs.orgnih.gov For instance, it is employed in multi-step syntheses to generate chiral amino alcohols like norephedrine (B3415761) homologues, which are valuable in pharmaceutical development. researchgate.net The inherent reactivity of this compound provides a strategic advantage for chemists aiming to construct new molecules with specific therapeutic or agricultural applications. guidechem.com

Precursor for Heterocyclic Scaffolds

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of therapeutic agents. This compound is an effective precursor for creating such complex ring systems. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles and their fused-ring analogues are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, making them attractive targets in drug discovery. nih.govresearchgate.netnih.gov this compound serves as a key reactant in the synthesis of complex pyrazole-containing systems.

In one notable application, it engages in a cascade condensation and intramolecular acylation reaction with anthranilic acid derivatives. This one-pot process efficiently yields novel pyrazolo[1,5-a]quinazolin-5-one scaffolds, which are tetracyclic products of significant molecular complexity, obtained from simple starting materials. researchgate.net

Table 1: Synthesis of Pyrazolo[1,5-a]quinazolin-5-ones

Reactant 1 Reactant 2 Product Reaction Type Reference
This compound Anthranilic Acid Derivatives Pyrazolo[1,5-a]quinazolin-5-ones Cascade Condensation–Intramolecular Acylation researchgate.net

Development of Pyrrole (B145914) Derivatives

Pyrrole is another fundamental five-membered heterocyclic core found in numerous natural products and pharmaceuticals. semanticscholar.orgresearchgate.net The synthesis of substituted pyrroles is often achieved through established methods like the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. organic-chemistry.orgorganic-chemistry.orgwikipedia.org While this compound is a valuable precursor for various heterocycles, its direct application as a starting material in common named reactions for pyrrole synthesis, such as the Paal-Knorr or Knorr methods, is not prominently detailed in available research, as these methods require different precursor structures. organic-chemistry.orgwikipedia.org

Intermediate in the Synthesis of Chiral Molecules

The synthesis of single-enantiomer chiral molecules is of paramount importance in modern chemistry, particularly for pharmaceuticals, where stereochemistry often dictates efficacy and safety. This compound is a valuable intermediate in synthetic routes designed to produce such optically active compounds.

Enantioselective Conjugate Addition

Asymmetric conjugate addition is a powerful method for creating carbon-carbon and carbon-heteroatom bonds with high stereocontrol. libretexts.org This class of reactions is crucial for building chiral molecular frameworks. nih.govnih.gov While the conjugate addition of nucleophiles to α,β-unsaturated systems is a well-established strategy, the application to substrates like this compound offers a route to chiral cyclopentane (B165970) derivatives. Research has noted the use of related α-cyanocyclopentanones in diastereodivergent addition reactions, highlighting the potential of this class of compounds to serve as acceptors in stereocontrolled transformations. sorbonne-universite.fr However, specific, detailed examples of enantioselective conjugate additions using this compound as the Michael acceptor are not extensively documented in the surveyed literature.

Synthesis of Optically Active Amino Alcohols

Optically active amino alcohols are highly sought-after chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.govresearchgate.net this compound has proven to be an excellent substrate for chemoenzymatic methods aimed at producing these valuable compounds with high stereoselectivity. acs.org

A key strategy involves the stereoselective bioreduction of the ketone functionality. Using whole cells of the yeast Saccharomyces montanus, this compound can be converted into the corresponding cis-hydroxy nitrile with high chemical yield and excellent enantiomeric and diastereomeric excess. acs.org The resulting optically active β-hydroxy nitrile is a versatile intermediate that can be readily transformed into the desired optically active β- and γ-amino alcohols through subsequent chemical steps, such as reduction of the nitrile group. acs.org

Table 2: Chemoenzymatic Reduction of this compound

Biocatalyst Product Yield Enantiomeric Excess (ee) Reference
Saccharomyces montanus CBS 6772 (1S,2S)-2-Hydroxycyclopentanecarbonitrile 89% 97% acs.org

Furthermore, this compound is utilized as a chiral auxiliary or protecting group in the synthesis of amino alcohol targets. It can be used to temporarily block the amino function of natural amino acid esters, forming cyanoenamino esters. These intermediates are then elaborated through reactions with organometallic reagents and subsequent reduction to furnish optically active amino alcohols that are homologues of the natural product (-)-(1R,2S)-norephedrine, with the original chirality preserved throughout the synthesis sequence.

Application in Total Synthesis of Complex Natural Products

While direct, complete total syntheses of complex natural products using this compound as a starting material are not extensively documented in dedicated studies, its utility lies in the efficient preparation of chiral intermediates that are fundamental to such endeavors. The synthesis of stereochemically defined building blocks is a critical challenge in total synthesis, and this compound serves as a valuable precursor for creating these structures.

A significant application is the chemoenzymatic synthesis of optically active cyclic amino alcohols. acs.org These compounds are highly prized in both medicinal chemistry and asymmetric synthesis because of their conformationally restricted cyclic structures. acs.org In a notable process, the yeast Saccharomyces montanus is used for the stereoselective bioreduction of this compound. This biocatalytic reduction yields the corresponding cis-hydroxy nitrile with high enantiomeric and diastereomeric excess. These chiral hydroxy nitriles can then be chemically transformed into valuable optically active 2-amino and 2-aminomethyl cycloalkanols, which are key chiral synthons for more complex molecules. acs.org

Table 1: Chemoenzymatic Synthesis of Chiral Intermediates from this compound

Starting Material Biocatalyst Product Key Features Application Source
This compound Saccharomyces montanus cis-Hydroxy nitrile High enantiomeric excess (>90%) Precursor for optically active cyclic amino alcohols acs.org

Development of Novel Therapeutic Agents

The structural attributes of this compound make it a valuable scaffold in the development of new therapeutic agents. guidechem.comsigmaaldrich.com Its ability to participate in a variety of chemical transformations allows for the generation of diverse molecular libraries for drug discovery programs. scirp.orgoalib.com

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, this compound has been employed as a key starting material in medicinal chemistry programs aimed at generating novel heterocyclic compounds with potential biological activity. lookchem.com A prominent example is its use in cascade reactions to synthesize tetracyclic pyrazolo[1,5-a]quinazoline derivatives. researchgate.net

In these one-pot reactions, this compound is reacted with various arylhydrazines, leading to a cascade of condensation and intramolecular acylation events. This process efficiently generates complex, novel heterocyclic scaffolds that can be further functionalized. researchgate.net This approach is highly valuable in medicinal chemistry as it allows for the rapid construction of diverse compound libraries from simple starting materials, which can then be screened for therapeutic activity. researchgate.net

Table 2: Synthesis of Novel Heterocyclic Scaffolds from this compound

Reactant 1 Reactant 2 Reaction Type Product Class Significance Source
This compound Arylhydrazines Cascade Condensation-Intramolecular Acylation Tetracyclic Pyrazolo[1,5-a]quinazolines Rapid generation of novel scaffolds for drug discovery researchgate.net

Furthermore, the chiral amino alcohols derived from this compound are of immense interest in medicinal chemistry due to their conformational constraints, which can be crucial for selective interaction with biological targets like enzymes and receptors. acs.orgontosight.ai

Potential Bioisosteres in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. numberanalytics.com It is employed to optimize physicochemical properties, enhance potency, and improve metabolic stability. nih.gov While this compound itself is a building block, its constituent functional groups—the nitrile and the ketone—are recognized as important players in bioisosteric replacement strategies.

The nitrile group (C≡N) is a particularly versatile bioisostere. sioc-journal.cntandfonline.com It is often considered a classical isostere of a carbonyl group (C=O) and can also serve as a replacement for hydroxyl groups and even halogen atoms. nih.govtandfonline.com The nitrile's linear geometry and its ability to act as a hydrogen bond acceptor allow it to mimic the interactions of these other groups with biological targets. sioc-journal.cntandfonline.com Incorporating a nitrile can enhance binding affinity, improve pharmacokinetic profiles, and block metabolically weak spots in a drug candidate. nih.govresearchgate.net

The cyclopentanone ring itself can be considered a bioisosteric replacement for other cyclic systems, offering a different conformational profile that might lead to improved selectivity or reduced off-target effects. ontosight.ai The combination of the ketone and nitrile on a conformationally restricted cyclopentane ring provides a unique scaffold that medicinal chemists can exploit. By using this compound as a starting point, derivatives can be designed where these functional groups are positioned to act as bioisosteres for key interactions within a target protein.

Table 3: Bioisosteric Potential of Functional Groups within this compound

Functional Group Potential Bioisosteric Replacement For Rationale for Replacement Potential Benefit Source
Nitrile (-C≡N) Carbonyl (-C=O), Hydroxyl (-OH), Halogens Similar size, polarity, and hydrogen bonding capacity. tandfonline.com Modulate potency, improve metabolic stability, enhance pharmacokinetics. nih.govsioc-journal.cn nih.govtandfonline.comresearchgate.net
Ketone (C=O) Sulfone (SO₂), gem-dimethyl group Mimics steric bulk and geometry. Alter solubility, metabolic profile, and receptor interaction. researchgate.net
Cyclopentane Ring Other cyclic systems (e.g., cyclohexane, phenyl) Provides a distinct, conformationally restricted scaffold. Improve binding selectivity, optimize physicochemical properties. ontosight.ai

Computational and Spectroscopic Characterization in Research

Computational Modeling and DFT Calculations

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of 2-Oxocyclopentanecarbonitrile at the molecular level. mdpi.comspringerprofessional.deaps.orgcdmf.org.br DFT allows for the calculation of electronic structure and has become a common methodology for explaining the properties of crystalline materials due to improved computational power and software. cdmf.org.br These calculations are instrumental in predicting a range of molecular attributes and behaviors.

Structure and Property Investigations

DFT calculations are widely employed to investigate the structure and properties of molecules like this compound. mdpi.com By solving the equations of DFT, researchers can achieve accurate models of large systems. springerprofessional.de These first-principles-based computational methods can be used to analyze various molecular properties. ethz.ch

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is crucial, and computational methods play a key role in elucidating reaction mechanisms. walisongo.ac.idmanchester.ac.uk DFT calculations, for example, can be used to explore the energy landscape of a reaction, helping to identify transition states and intermediates. ethz.chsumitomo-chem.co.jp This approach has been successfully applied to understand the catalytic cycles of various reactions. nih.gov The use of large language models integrated with search algorithms is also emerging as a new paradigm for elucidating plausible reaction mechanisms. arxiv.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comjksus.org This method is particularly valuable in medicinal chemistry for studying the interaction of a ligand, such as a derivative of this compound, with a biological target like a protein or enzyme. nih.govmdpi.comhealthdisgroup.usresearchgate.net The process involves preparing the 2D structures of ligands, which are then converted into 3D formats for docking into the active site of a target protein. jksus.orgresearchgate.net The binding affinity, measured in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. nih.govhealthdisgroup.us

Reactivity Descriptors (HOMO, LUMO, etc.)

Quantum chemical calculations provide valuable insights into the reactivity of molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netekb.eg The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ekb.egirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. irjweb.comsemanticscholar.org A smaller energy gap generally corresponds to higher reactivity. researchgate.net

Several global reactivity descriptors are calculated from the HOMO and LUMO energies:

Ionization Potential (I): The energy required to remove an electron. Calculated as I = -E(HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added. Calculated as A = -E(LUMO). researchgate.net

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity. Calculated as S = 1 / (2η). researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net

These descriptors help in understanding and predicting the chemical behavior of this compound in various reactions. researchgate.netresearchgate.net

Table 1: Key Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability of a molecule.
LUMO Energy (ELUMO) -Represents the electron-accepting ability of a molecule.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comsemanticscholar.org
Ionization Potential (I) -EHOMOEnergy required to remove an electron. researchgate.net
Electron Affinity (A) -ELUMOEnergy released upon accepting an electron. researchgate.net
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself. researchgate.net
Chemical Hardness (η) (I - A) / 2Resistance to deformation or change in electron distribution. researchgate.net
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity. researchgate.net
Electrophilicity Index (ω) μ² / (2η)A measure of the electrophilic character of a molecule. researchgate.net

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. nih.gov

NMR Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules. emerypharma.com It provides detailed information about the carbon skeleton and the surrounding chemical environment. bhu.ac.in

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. emerypharma.com The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters in ¹H NMR analysis. emerypharma.com For instance, in a derivative of this compound, specific protons can be assigned based on their characteristic chemical shifts and coupling constants. uniovi.es

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon framework of a molecule. bhu.ac.in It has a much wider chemical shift range compared to ¹H NMR. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal, although quaternary carbons often show weaker signals. oregonstate.edu The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkane, alkene, carbonyl). bhu.ac.inoregonstate.edu For example, the carbonyl carbon in a derivative of this compound would appear in a characteristic downfield region of the spectrum. oregonstate.edu

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms in a molecule. weizmann.ac.ilgithub.ioebsco.com

COSY spectra show correlations between protons that are coupled to each other, helping to identify spin systems within a molecule. emerypharma.comweizmann.ac.il

HSQC spectra show correlations between protons and the carbons they are directly attached to, providing a direct link between the ¹H and ¹³C NMR data. github.io

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different spin systems and piecing together the complete molecular structure. github.io

Table 2: Summary of NMR Techniques for Characterizing this compound

NMR TechniqueInformation Provided
¹H NMR Provides information on the proton framework, including chemical environment, multiplicity, and integration. emerypharma.com
¹³C NMR Directly maps the carbon skeleton of the molecule, with chemical shifts indicating the type of carbon. bhu.ac.inoregonstate.edu
COSY Establishes proton-proton (H-H) correlations through bonds, identifying coupled protons. emerypharma.comweizmann.ac.il
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to (C-H). github.io
HMBC Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in connecting molecular fragments. github.io

Mass Spectrometry (EI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. units.it In the context of this compound, both low-resolution electron ionization mass spectrometry (EI-MS) and high-resolution mass spectrometry (HRMS) have been employed to characterize the molecule and its fragments.

Electron ionization is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, often leading to extensive fragmentation. acdlabs.com This fragmentation is advantageous for structural elucidation as the pattern of fragment ions is often characteristic of the original molecule's structure. acdlabs.comlibretexts.org However, the high degree of fragmentation can sometimes result in a weak or absent molecular ion peak (the peak corresponding to the intact ionized molecule), making it difficult to determine the molecular weight. acdlabs.comuni-saarland.de

In contrast, "soft" ionization techniques, such as chemical ionization (CI) and electrospray ionization (ESI), impart less energy, resulting in less fragmentation and a more prominent molecular ion peak. acdlabs.com High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. uni-saarland.de

For this compound, high-resolution mass spectrometry (HRMS) has been used to confirm its elemental composition. The calculated exact mass for the protonated molecule, [C₆H₈NO]⁺, is 110.0606. rsc.org Experimental findings from HRMS analysis show a found mass of 110.0595, which is in close agreement with the calculated value. rsc.org Another source reports the exact mass of this compound as 109.052763847 Da. nih.govnih.gov

Electron ionization mass spectrometry (EI-MS) of this compound and related structures reveals characteristic fragmentation patterns. While the molecular ion peak (M+) may be observed, it is often weak due to the instability of the initial radical cation. acdlabs.comlibretexts.org Common fragmentation pathways for cyclic ketones and nitriles involve alpha-cleavage (cleavage of the bond adjacent to the functional group) and the loss of small neutral molecules. miamioh.edurutgers.edu

In a study of (Z)-2-methyl-4-oxopent-2-enenitrile, a related compound, the EI-MS spectrum showed a molecular ion peak at m/z 109 and a base peak at m/z 94, corresponding to the loss of a methyl group. cdnsciencepub.com Another study on substituted 3-phenylpropenoates highlighted that the fragmentation patterns can be complex and may involve rearrangements. nih.gov For this compound, one would expect to see fragments resulting from the loss of CO (28 Da), HCN (27 Da), and ethene (C₂H₄, 28 Da) from the cyclopentane (B165970) ring. The interpretation of these fragmentation patterns can provide valuable insights into the molecule's structure. libretexts.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Mass (Da)Found Mass (Da)Source
[C₆H₈NO]⁺110.0606110.0595 rsc.org
C₆H₇NO109.052763847 nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. chemistrystudent.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. masterorganicchemistry.commeasurlabs.com The IR spectrum of this compound exhibits distinct absorption bands corresponding to its constituent functional groups: a ketone (C=O) and a nitrile (C≡N), as well as the hydrocarbon backbone. uni-saarland.deresearchgate.net

The most prominent and diagnostic peaks in the IR spectrum of this compound are the stretching vibrations of the carbonyl and nitrile groups. udel.edu The carbonyl (C=O) stretching vibration of a saturated cyclic ketone typically appears as a strong, sharp band in the region of 1750-1705 cm⁻¹. libretexts.org For cyclopentanones, this peak is generally found at the higher end of the range, around 1750-1740 cm⁻¹, due to ring strain. The nitrile (C≡N) group exhibits a characteristic stretching absorption in the range of 2260-2220 cm⁻¹. udel.edu This band is typically of medium intensity and is sharp.

In addition to these key functional group absorptions, the IR spectrum of this compound will also show C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the cyclopentane ring are expected in the region of 3000-2850 cm⁻¹. libretexts.orguomustansiriyah.edu.iq Specifically, the methylene (B1212753) (CH₂) groups of the ring will show scissoring (bending) vibrations around 1465 cm⁻¹ and rocking vibrations. uomustansiriyah.edu.iq

One study mentions the use of this compound in a reaction, and while it does not provide the full IR spectrum, it implicitly confirms the presence of these functional groups through its reactivity. researchgate.net Another source provides general ranges for the characteristic IR absorptions of various functional groups which align with the expected spectrum of this compound. gelest.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensitySource
C≡NStretch2260-2220Medium, Sharp udel.edu
C=O (Ketone)Stretch1750-1705Strong, Sharp libretexts.org
C-H (alkane)Stretch3000-2850Strong libretexts.orguomustansiriyah.edu.iq
CH₂Scissoring (Bend)~1465Medium uomustansiriyah.edu.iq

Advanced Studies on Derivatives and Analogs of 2 Oxocyclopentanecarbonitrile

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key structural features responsible for their biological effects. For derivatives synthesized using or related to the 2-oxocyclopentanecarbonitrile framework, several SAR insights have been elucidated.

In the development of anti-HIV agents from betulinic acid, modifying the molecule with various cinnamic acid moieties revealed distinct SAR trends. nih.gov Derivatives with di- and tri-methoxy substitutions on the cinnamic acid ring, such as 3,4-diOCH₃ and 3,4,5-triOCH₃, were found to be more potent than those with single methoxy (B1213986) groups. nih.gov This suggests that the degree and position of methoxylation on the phenyl ring are critical for anti-HIV activity. nih.gov

For chalcone (B49325) derivatives investigated for antimalarial properties, the position of methoxy groups on the phenyl ring was also found to be a determining factor for activity. nih.gov The presence of methoxy groups at the 2 and 4 positions appeared to be favorable for antimalarial efficacy when compared to other methoxy-substituted chalcones. nih.gov Conversely, a 3,4,5-trimethoxy substitution was thought to potentially cause steric hindrance, leading to lower inhibitory activity. nih.gov

In a series of 1,2,4-oxadiazole (B8745197) antibacterials, modifications to a terminal phenyl ring (designated ring D) showed that introducing hydrogen-bond-donating groups, such as in phenol (B47542) or benzyl (B1604629) alcohol derivatives, generally decreased activity against S. aureus. conicet.gov.ar

SAR analysis of benzylideneacetophenone derivatives revealed that the presence of electron-donating groups at the para-position of both aromatic rings appeared to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov

These studies underscore the importance of systematic structural modifications to enhance the desired biological activity and selectivity of derivatives emerging from scaffolds like this compound.

Investigation of Biological Activity and Pharmacological Properties

Derivatives originating from the this compound scaffold have been explored for a wide array of pharmacological applications, demonstrating a broad spectrum of biological activities.

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, some of which are derived from this compound. These derivatives have shown promise by targeting different mechanisms within cancer cells.

One notable class is the 2-phenylacrylonitrile (B1297842) derivatives. nih.gov Compound 1g2a , a representative of this class, exhibited potent and selective inhibitory activity against human colon cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to inhibit the proliferation of these cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov

Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been synthesized and evaluated for their anticancer potential. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was shown to significantly enhance anticancer activity against human A549 lung epithelial cells. mdpi.com

Xanthone derivatives, which can be synthesized through pathways involving related precursors, have been evaluated for anticancer activity against various cell lines, including KB and MCF-7, acting through antiproliferative mechanisms. mdpi.com Similarly, other complex structures like 2-thioxo-oxazolidin-4-one derivatives have demonstrated antitumor effects in both solid and hematopoietic cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Derivatives

Compound Class Specific Compound Cancer Cell Line Activity (IC₅₀) Source
2-Phenylacrylonitrile 1g2a HCT116 5.9 nM nih.gov
2-Phenylacrylonitrile 1g2a BEL-7402 7.8 nM nih.gov
Pyrrolidone Derivative 1,3,4-Oxadiazolethione analog A549 Reduces viability to 28.0% mdpi.com
Pyrrolidone Derivative 4-Aminotriazolethione analog A549 Reduces viability to 29.6% mdpi.com
Xanthone Derivative Compound 2 KB, MCF-7 Potent Activity mdpi.com

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.govfrontiersin.org Derivatives and hybrids based on heterocyclic systems have shown significant potential in this area.

Hybrid compounds combining 2-thiohydantoin and 2-quinolone cores have been synthesized and tested for their antibacterial properties. mdpi.com Preliminary results confirmed that some of these hybrids exhibit bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.com Furthermore, activation with blue light was found to enhance the bacteriostatic effect of these compounds. mdpi.com

Derivatives of 1,2,3-triazole , another important class of nitrogen heterocycles, have been synthesized and evaluated. frontiersin.org Metronidazole derivatives incorporating a 1H-1,2,3-triazole moiety showed potent inhibition of fungal growth and higher bacterial growth-inhibiting effects compared to the parent compound. beilstein-journals.org Specifically, compounds 5b, 5c, 5e, 7b, and 7e displayed excellent antimicrobial activity. beilstein-journals.org

The antimicrobial potential of 2-oxopurine derivatives has also been screened. nih.gov While they generally exhibited low antibacterial effect, some were tested for inhibitory action against the Gram-positive bacterium Lactobacillus casei and Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class Target Organism Activity Source
2-Thiohydantoin/2-Quinolone Hybrids S. aureus, B. subtilis, E. faecalis Bacteriostatic Activity mdpi.com
1,2,3-Triazole-Metronidazole Hybrids Fungi, Bacteria Potent Inhibition beilstein-journals.org
2-Oxopurine Derivatives Lactobacillus casei, M. tuberculosis Low Antibacterial Effect nih.gov

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. isp.edu.pk Derivatives related to the this compound core structure have been investigated as inhibitors of various clinically relevant enzymes.

Derivatives of oleanolic acid were designed and synthesized as potential inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov Kinetic analysis revealed that the most potent compounds acted as reversible and mixed-type inhibitors of these enzymes. nih.gov For instance, compound 3a was a highly effective α-glucosidase inhibitor with an IC₅₀ of 0.35 µM, while compound 3f was the strongest α-amylase inhibitor with an IC₅₀ of 3.80 µM. nih.gov

Sulfonamide derivatives represent another class of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs) . researchgate.net Benzamide sulfonamide derivatives were identified as potent inhibitors of bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II, with IC₅₀ values in the sub-micromolar range. researchgate.net Kinetic studies showed a non-competitive type of inhibition. researchgate.net Other novel hybrids have demonstrated low nanomolar inhibition against human CA isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.net

Furthermore, as mentioned in the anticancer section, 2-phenylacrylonitrile derivatives exert their effect through the inhibition of tubulin polymerization, which is essential for cell division. nih.gov

Table 3: Enzyme Inhibition by Selected Derivatives

Derivative Class Target Enzyme Inhibition Data Type of Inhibition Source
Oleanolic Acid Derivative (3a) α-Glucosidase IC₅₀ = 0.35 µM Reversible, Mixed-type nih.gov
Oleanolic Acid Derivative (3f) α-Amylase IC₅₀ = 3.80 µM Reversible, Mixed-type nih.gov
Benzamide Sulfonamide Carbonic Anhydrase-II IC₅₀ = 0.06–0.58 µM Non-competitive researchgate.net
Nitrile-Benzimidazolium Salts Acetylcholinesterase (AChE) Kᵢ = 26.71–119.09 nM - researchgate.net
Nitrile-Benzimidazolium Salts hCA I Kᵢ = 19.77–133.68 nM - researchgate.net
Nitrile-Benzimidazolium Salts hCA II Kᵢ = 13.09–266.38 nM - researchgate.net

The interaction of molecules with cellular receptors is fundamental to pharmacology. msdmanuals.com Ligands can act as agonists, which activate receptors, or antagonists, which block receptor activation. msdmanuals.com Studies on complex molecules, including derivatives of natural products, often focus on their receptor affinity and functional activity.

For example, extensive research has been conducted on derivatives of buprenorphine to understand their interaction with opioid receptors. nih.gov Buprenorphine itself has a unique profile, acting as a partial agonist at the mu opioid (MOP) receptor and an antagonist at the kappa opioid (KOP) receptor, while also possessing moderate affinity for the nociceptin/orphanin FQ peptide (NOP) receptor. nih.gov SAR studies on its analogs have shown that modifications around the C20 position are key to modulating NOP receptor activity. nih.gov

In another area, adenine nucleotide derivatives have been designed and tested as agonists and antagonists at P2X receptors, which are ligand-gated ion channels. nih.gov The introduction of 2-thioether groups, as in 2-MeSATP, led to highly potent P2 receptor agonists. nih.gov These studies demonstrate how modifying a core structure can fine-tune a molecule's interaction with specific receptor subtypes, leading to selective pharmacological tools and potential therapeutics. nih.govnih.gov

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a priority. koreascience.kr Derivatives based on various chemical scaffolds have been synthesized and evaluated for their ability to inhibit the Plasmodium falciparum parasite, the deadliest species causing malaria.

Chalcone derivatives have shown notable antimalarial potential. nih.govijprajournal.com In one study, twenty-seven novel chalcone derivatives were synthesized, with the most active compound being 1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-one, which had an IC₅₀ of 1.1 µg/mL against asexual blood stages of P. falciparum. nih.gov The presence of 2,4-dimethoxy groups on a phenyl ring was found to be favorable for activity. nih.gov

Novel derivatives of a template molecule, SKM13 , were designed to have altered electron density by introducing electron-donating (-OMe) or electron-withdrawing (-F) groups. koreascience.kr The in vitro cytotoxicity analysis showed that the new derivatives were less cytotoxic than the original SKM13 template. koreascience.kr When tested against the trophozoite stage of P. falciparum, the derivatives showed decreased antimalarial efficacy, particularly the fluorine-containing derivative. koreascience.kr This suggests that electron-donating groups may be better for maintaining antimalarial activity in this specific chemical series. koreascience.kr

Table 4: Antimalarial Activity of Selected Derivatives

Compound Class Specific Compound Target Activity (IC₅₀) Source
Chalcone Derivative 1-(4-benzimidazol-1-yl-phenyl)-3-(2, 4-dimethoxy-phenyl)-propen-1-one P. falciparum (asexual) 1.1 µg/mL nih.gov
Chalcone Derivative Licochalcone A P. falciparum (asexual) 1.43 µg/mL nih.gov
Artemisinin Derivative Dihydroartemisinin (DHA) P. falciparum (mature gametocytes) 3.56 µM plos.org
Artemisinin Derivative Artesunate P. falciparum (mature gametocytes) 10.83 µM plos.org
SKM13 Derivative SKM13-MeO P. falciparum (trophozoite) Decreased efficacy vs. template koreascience.kr

Pharmacokinetic Investigations of Derivatives

Comprehensive pharmacokinetic data for derivatives of this compound are not extensively available in publicly accessible scientific literature. However, the structural motifs present in these molecules, namely the nitrile group and the β-keto functionality, allow for a general discussion of their potential pharmacokinetic profiles.

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.gov Generally, the nitrile moiety can improve metabolic stability, as it is a relatively inert functional group that is not easily metabolized. This can lead to a longer half-life and increased exposure of the drug in the body. Furthermore, the nitrile group can modulate the physicochemical properties of a molecule, such as its lipophilicity and polarity, which in turn influences its absorption, distribution, and excretion. nih.gov The introduction of a nitrile can sometimes lead to improved oral bioavailability by affecting solubility and permeability. nih.gov

Without specific in vivo studies on this compound derivatives, any discussion on their pharmacokinetic parameters remains speculative. Detailed investigations are required to determine key metrics such as bioavailability, volume of distribution, clearance, and half-life for any specific derivative.

Crystallization-Induced Diastereomer Transformation (CIDT) for Chiral Resolution

A significant advancement in the preparation of enantiomerically pure derivatives of cyclic β-keto nitriles involves the use of Crystallization-Induced Diastereomer Transformation (CIDT). This technique has been successfully applied to resolve racemic mixtures of 3-oxocycloalkanecarbonitriles, which are structurally analogous to this compound.

The process involves the reaction of the racemic cyclic β-keto nitrile with a chiral auxiliary to form a pair of diastereomers. A notable example is the use of (1R,2R)-1,2-diphenylethane-1,2-diol as a chiral auxiliary to form diastereomeric ketals. These diastereomers, having different physical properties, can then be separated.

In a key study, it was observed that direct crystallization of the diastereomeric ketals of 3-oxocyclopentanecarbonitrile (B1259417) was not feasible as they formed an oily substance. To induce crystallization, the nitrile group was hydrated to the corresponding amide. This structural modification facilitated the formation of hydrogen bonds, leading to crystalline solids.

The core of the CIDT process lies in the ability of the undesired diastereomer in solution to epimerize to the desired, less soluble diastereomer, which then crystallizes out of the solution. This dynamic equilibrium allows for a theoretical yield of up to 100% for the desired diastereomer. In the case of the 3-oxocyclopentanecarboxamide derivatives, racemization was achieved under basic conditions.

The successful application of CIDT afforded the desired (R)-diastereomer in high yield and with excellent diastereoselectivity. X-ray diffraction analysis revealed that the difference in the solubilities of the diastereomers was due to variations in their hydrogen bonding networks. This method represents the first example of CIDT of neutral compounds through the formation of diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol.

The table below summarizes the results of the chiral resolution of 3-oxocycloalkanecarboxamide derivatives using CIDT.

EntryStarting MaterialProductYield (%)Diastereomeric Excess (de %)
1Racemic 3-oxocyclopentanecarboxamide ketal(R)-3-oxocyclopentanecarboxamide ketal9597

This data underscores the efficacy of CIDT as a powerful tool for the asymmetric synthesis of chiral building blocks derived from cyclic β-keto nitriles.

Conclusion and Future Perspectives in 2 Oxocyclopentanecarbonitrile Research

Summary of Key Research Advancements

Research surrounding 2-oxocyclopentanecarbonitrile has led to several notable advancements, establishing it as a valuable intermediate in the synthesis of complex molecules. A foundational method for its synthesis involves the Dieckmann cyclization of hexanedinitrile. thieme-connect.de

A significant area of progress lies in the field of biocatalysis. The enantio- and diastereoselective bioreduction of this compound using whole cells of the yeast Saccharomyces montanus has been successfully demonstrated. This process yields optically active cis-β-hydroxy nitriles, which serve as crucial precursors for the synthesis of conformationally restricted cyclic β- and γ-amino alcohols, compounds of considerable interest in medicinal chemistry. acs.org

Furthermore, this compound has proven its utility in the construction of heterocyclic systems. It reacts with anthranilic acid derivatives to form pyrazolo[1,5-a]quinazolin-5-ones, showcasing a pathway to novel fused-ring structures. researchgate.net Its application extends to the synthesis of natural product analogues, where it has been used to create cyanoenamino esters as intermediates in the synthesis of norephedrine (B3415761) homologues. researchgate.net

In the realm of carbon-carbon bond formation, researchers have utilized this compound in innovative ways. It has been employed in organocatalytic oxidative coupling reactions to generate challenging α-arylated quaternary stereocentres. manchester.ac.uk Additionally, methods for the α-arylation of related β-keto nitriles have been developed using hypervalent iodine reagents, a technique that could be extended to this compound. uab.cat

Emerging Trends in Synthesis and Application

Current research is trending towards more sophisticated and efficient synthetic methodologies that maximize stereochemical control and expand the compound's applicability.

Chemoenzymatic and Biocatalytic Approaches: A prominent trend is the increasing use of chemoenzymatic dynamic kinetic resolution. This powerful strategy combines the high selectivity of enzymes with chemical racemization to convert a racemic starting material almost completely into a single, optically pure stereoisomer. The use of S. montanus for the dynamic kinetic resolution of this compound is a prime example of this trend, offering an efficient route to chiral amino alcohols. acs.org The broader trend of harnessing native enzyme diversity, including the discovery of novel nitrilases through genome and metagenome mining, promises new biocatalysts for the transformation of nitriles like this compound. academie-sciences.fr

Advanced Stereoselective Techniques: The development of advanced methods for achieving stereocontrol is ongoing. While demonstrated on the isomeric 3-oxocyclopentanecarbonitrile (B1259417), the use of crystallization-induced diastereomer transformation (CIDT) represents an emerging trend for obtaining chiral cycloalkanecarbonitriles. researchgate.netrsc.org This technique, which uses a chiral auxiliary to form diastereomers that can be separated by crystallization, could potentially be adapted for derivatives of this compound.

Organocatalysis: The field of organocatalysis continues to provide novel strategies for asymmetric synthesis. Its application in the direct construction of α-arylated quaternary stereocentres from this compound highlights a move towards more atom-economical and metal-free catalytic systems for creating complex molecular architectures. manchester.ac.uk

Interactive Data Table: Bioreduction of this compound

The following table summarizes the results of the bioreduction of this compound using Saccharomyces montanus.

ProductYieldEnantiomeric Excess (ee)
(1S,2S)-2-Hydroxycyclopentanecarbonitrile89%97%

Challenges and Opportunities for Future Research Directions

Despite the progress, several challenges remain, which in turn present significant opportunities for future research.

Challenges:

Stereochemical Control: A primary challenge is achieving consistently high levels of enantio- and diastereoselectivity in its various transformations. For instance, while an organocatalytic arylation produced a product with 70% enantiomeric excess, subsequent reaction steps led to rapid epimerization, significantly reducing the optical purity. manchester.ac.uk Similarly, biocatalytic reductions can sometimes yield mixtures of diastereomers or products with low enantiomeric excess, depending on the specific enzyme and substrate. acs.org

Synthesis of Quaternary Stereocentres: The construction of α-arylated quaternary stereogenic centres remains a formidable synthetic challenge. manchester.ac.uk Developing robust and highly enantioselective methods for this transformation is a key area for future work.

Opportunities:

Expanded Biocatalyst Toolkit: There is a vast opportunity to explore and engineer new enzymes for the transformation of this compound. Mining genomic databases and employing directed evolution could yield biocatalysts with improved activity, stability, and stereoselectivity. academie-sciences.fr

Novel Chiral Building Blocks: The development of robust methods to produce enantiomerically pure derivatives of this compound will provide new chiral building blocks for the chemical and pharmaceutical industries. researchgate.netrsc.org These can serve as starting materials for the synthesis of a new generation of complex chiral molecules.

Advanced Synthetic Methodologies: Future research can focus on refining existing synthetic methods and developing new ones. This includes designing more effective organocatalysts that prevent epimerization, exploring new applications for hypervalent iodine reagents, and expanding the scope of cascade reactions to build molecular complexity efficiently. manchester.ac.ukuab.cat

Medicinal Chemistry and Materials Science: The derivatives of this compound, such as the pyrazoloquinazolines and cyclic amino alcohols, present opportunities for the discovery of new biologically active compounds. acs.orgresearchgate.net Further exploration of their properties could lead to new therapeutic agents or functional materials.

Q & A

Q. What are the established synthetic routes for 2-oxocyclopentanecarbonitrile, and how can researchers optimize reaction yields?

  • Methodological Answer : Begin with literature reviews to identify common synthetic pathways, such as cyclization of nitrile-containing precursors or oxidation of cyclopentanecarbonitrile derivatives. Optimize yields by systematically varying catalysts (e.g., Lewis acids), reaction temperatures, and solvent systems. For example, photolysis in degassed ethanol has been shown to influence reactivity . Document all experimental parameters (e.g., stoichiometry, purity of reagents) and validate yields via GC-MS or HPLC. Cross-reference synthetic protocols with databases like NIST Chemistry WebBook for reproducibility .

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to identify the carbonyl (C=O) and nitrile (C≡N) functional groups. IR spectroscopy can further confirm these groups via stretching frequencies (~1700 cm1^{-1} for ketones, ~2200 cm1^{-1} for nitriles). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z 111 for C6_6H7_7NO). Always compare data with published spectra in peer-reviewed journals or NIST databases . For novel derivatives, include elemental analysis or X-ray crystallography.

Q. How does solvent choice affect the stability of this compound during photochemical studies?

  • Methodological Answer : Solvent polarity and proticity significantly influence photostability. For example, photolysis in degassed ethanol yields no detectable oxazole products, whereas non-polar solvents like methylcyclohexane may produce unidentified byproducts . Design experiments to test solvents with varying dielectric constants (e.g., THF, water, ethanol) under controlled degassing conditions. Monitor degradation via TLC or UV-Vis spectroscopy and quantify using calibrated HPLC methods.

Advanced Research Questions

Q. How can researchers resolve contradictions in photochemical reactivity data between this compound and its cyclohexane analogue?

  • Methodological Answer : Conduct comparative studies under identical experimental conditions (light intensity, solvent, temperature). For example, 2-oxocyclohexanecarbonitrile forms trace oxazole in aqueous solutions but none in ethanol, whereas the cyclopentane analogue shows no oxazole formation in any solvent . Analyze steric and electronic differences using computational tools (DFT for transition-state modeling) and spectroscopic data (NMR chemical shifts). Replicate conflicting studies to verify reproducibility and publish null results to clarify discrepancies.

Q. What computational approaches are suitable for modeling the reaction pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for proposed reaction mechanisms (e.g., ketonitrile rearrangements). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate computational models against experimental kinetic data (e.g., Arrhenius plots from thermal decomposition studies). For photochemical pathways, consider TD-DFT to simulate excited-state behavior. Collaborate with computational chemists to ensure methodological rigor .

Q. What strategies are recommended for designing kinetic studies on the decomposition of this compound under varying conditions?

  • Methodological Answer : Use a factorial design to test variables: temperature (25–100°C), pH, and solvent composition. Employ stopped-flow spectroscopy or in-situ FTIR for real-time monitoring. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Derive rate constants using pseudo-first-order approximations and validate with Arrhenius equations. Address side reactions by isolating intermediates via column chromatography and characterizing them spectroscopically .

Methodological Recommendations

  • Literature Review : Prioritize ACS journals, J. Org. Chem., and NIST data for reliable physicochemical properties .
  • Data Contradiction : Use triangulation (experimental, computational, comparative studies) to validate findings .
  • Reporting Standards : Follow guidelines for experimental reproducibility, including full spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxocyclopentanecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxocyclopentanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.